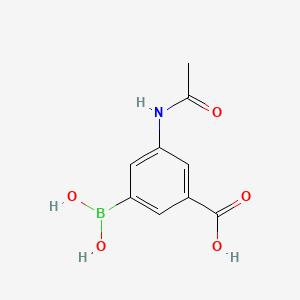

3-Acetamido-5-boronobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-acetamido-5-boronobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO5/c1-5(12)11-8-3-6(9(13)14)2-7(4-8)10(15)16/h2-4,15-16H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYOFLNJWCEEBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)NC(=O)C)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657153 | |

| Record name | 3-Acetamido-5-boronobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108749-15-1 | |

| Record name | 3-Acetamido-5-boronobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Expanding Influence of Organoboron Chemistry

Organoboron chemistry, a subdiscipline of organometallic chemistry, has become an indispensable tool in modern synthetic and medicinal chemistry. numberanalytics.comnumberanalytics.com The unique electronic structure of boron, with its vacant p-orbital, allows it to act as a Lewis acid, readily forming stable yet reactive compounds with a wide array of organic groups. numberanalytics.commdpi.com This versatility has propelled organoboron compounds to the forefront of various chemical transformations, from straightforward functional group modifications to the assembly of intricate molecular architectures. numberanalytics.com

The significance of organoboron compounds is underscored by their central role in landmark reactions like the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning method for creating carbon-carbon bonds. nih.govchemrxiv.org This and other boron-mediated reactions have become fundamental in the synthesis of pharmaceuticals, advanced materials, and complex natural products. numberanalytics.comscispace.com The ability to fine-tune the reactivity and properties of organoboron reagents has made them invaluable assets in the ongoing quest for novel molecules with specific functions. mpg.de

The Journey of Boronic Acid Derivatives in Science

The history of boronic acids dates back to their initial synthesis in 1860. nih.gov However, their full potential in various scientific disciplines has only been realized more recently. scispace.com Initially recognized for their utility in organic synthesis, the applications of boronic acid derivatives have expanded dramatically over the years. nih.gov

A pivotal moment in the evolution of these compounds was the discovery of their ability to inhibit certain enzymes, such as serine proteases. mdpi.commerckmillipore.com This finding opened the door to their exploration in medicinal chemistry, culminating in the development of FDA-approved drugs like bortezomib (B1684674), a proteasome inhibitor for treating multiple myeloma. mdpi.comrsc.org Furthermore, the capacity of boronic acids to reversibly bind with diols, such as those found on the surface of cells, has led to their use in developing sophisticated drug delivery systems and sensors. scispace.commerckmillipore.commolecularcloud.org This unique interaction is being actively investigated for applications like glucose monitoring for diabetes management. molecularcloud.org

Placing 3 Acetamido 5 Boronobenzoic Acid in the Landscape of Aromatic Boronic Acids

Established Synthetic Pathways to Aromatic Boronic Acids

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Their synthesis has been the subject of extensive research, leading to several reliable methods.

Electrophilic Trapping of Arylmetal Intermediates

One of the most traditional and widely used methods for preparing arylboronic acids involves the reaction of an organometallic reagent with a trialkyl borate (B1201080) ester, such as trimethyl borate or triisopropyl borate. researchgate.netnih.govmdpi.com This reaction relies on the generation of a nucleophilic aryl species, typically an organolithium or Grignard (organomagnesium) reagent, which then attacks the electrophilic boron atom of the borate ester. nih.gov

The process begins with the formation of the arylmetal intermediate from an aryl halide (iodide, bromide, or chloride).

Grignard Reagents : Arylmagnesium halides are prepared by the direct insertion of magnesium metal into the carbon-halogen bond of an aryl halide. nih.govorganic-chemistry.org

Organolithium Reagents : These are commonly formed via a lithium-halogen exchange reaction, where an aryllithium species is generated by treating an aryl halide with a strong organolithium base, such as n-butyllithium or tert-butyllithium, typically at low temperatures (-78 °C) to prevent side reactions. nih.govacs.org

Once formed, the arylmetal reagent is reacted with a trialkyl borate. The resulting boronate ester is then hydrolyzed with an aqueous acid to yield the final arylboronic acid. orgsyn.orgpku.edu.cn A significant advantage of this method is the wide availability of starting aryl halides. google.com However, a major limitation is the incompatibility of the highly reactive organolithium and Grignard reagents with many functional groups, such as esters, nitriles, and ketones. acs.org

Lithium–Halogen Exchange Reactions for Boronic Acid Synthesis

The lithium-halogen exchange is a powerful technique for generating aryllithium intermediates from aryl halides, which can then be trapped with borate esters to form boronic acids. nih.govthieme-connect.comresearchgate.net This method is particularly useful for preparing boronic acids from aryl bromides and iodides. thieme-connect.com The reaction is typically rapid, even at low temperatures, which helps to minimize side reactions. orgsyn.org

An improved "in situ quench" protocol has been developed where the organolithium reagent is generated in the presence of the triisopropyl borate. acs.orgorgsyn.org This technique has proven to be higher yielding for certain substrates, especially for heterocyclic systems and those containing sensitive functional groups, as it minimizes the lifetime of the highly reactive aryllithium intermediate. acs.org

| Substrate (Aryl Halide) | Reagent | Method | Yield (%) |

| 3-Bromopyridine | n-BuLi, B(Oi-Pr)₃ | In situ quench | 90-95 |

| 2-Bromopyridine | n-BuLi, B(Oi-Pr)₃ | In situ quench | 85 |

| 2-Bromothiophene | n-BuLi, B(Oi-Pr)₃ | In situ quench | 88 |

| Methyl 4-bromobenzoate | n-BuLi, B(Oi-Pr)₃ | In situ quench | 75 |

Table 1. Comparison of yields for boronic acid synthesis using an in situ quench method. Data sourced from acs.orgorgsyn.org.

Despite these improvements, the method's applicability can be limited by the stability of the aryllithium intermediate and its compatibility with various functional groups. acs.org

Direct Borylation of Aryl Rings and Related Strategies

In recent decades, transition metal-catalyzed reactions have emerged as powerful alternatives for synthesizing arylboronic acids, offering milder conditions and broader functional group tolerance. mdpi.com

Palladium-Catalyzed Borylation: The Miyaura borylation reaction is a prominent example, involving the palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), or with pinacolborane (HBpin). mdpi.comacs.orgresearchgate.net A common catalyst system is PdCl₂(dppf) used in conjunction with a base like potassium acetate (B1210297) or triethylamine. acs.orgresearchgate.netorganic-chemistry.org This method is compatible with a wide array of functional groups, including carbonyls, cyano, and nitro groups. acs.orgorganic-chemistry.org

| Aryl Halide/Triflate | Borylation Reagent | Catalyst | Base | Yield (%) |

| Iodobenzene | Pinacolborane | PdCl₂(dppf) | Et₃N | 98 |

| 4-Iodoacetophenone | Pinacolborane | PdCl₂(dppf) | Et₃N | 99 |

| 4-Bromobenzonitrile | Pinacolborane | PdCl₂(dppf) | Et₃N | 74 |

| Phenyl triflate | Pinacolborane | PdCl₂(dppf) | Et₃N | 99 |

Table 2. Examples of Palladium-Catalyzed Borylation. Data sourced from acs.org.

Iridium-Catalyzed C-H Borylation: A more atom-economical approach is the direct borylation of C-H bonds. mdpi.comdtu.dk Iridium-based catalysts, often featuring bipyridine ligands, have proven highly effective for this transformation. dtu.dknih.govmdpi.com These reactions typically exhibit regioselectivity based on steric hindrance, favoring borylation at the least hindered position. nih.govacs.orgrsc.org This allows for the functionalization of arenes without pre-existing halide or triflate groups, offering a complementary strategy to cross-coupling methods. core.ac.ukcsic.es

Sandmeyer-Type Borylation: A metal-free alternative involves the conversion of arylamines to arylboronic esters. orgsyn.org This Sandmeyer-type reaction uses an arylamine, which is converted in situ to a diazonium salt, and then reacted with a diboron reagent like B₂pin₂. pku.edu.cnorgsyn.orgmdpi.com This process can tolerate a variety of functional groups, including halides, esters, and amides. mdpi.com

Specific Synthesis and Derivatization of this compound

The synthesis of this compound typically involves a multi-step sequence, starting from a suitably substituted benzene (B151609) ring and introducing the required functional groups, namely the acetamido, carboxylic acid, and boronic acid moieties.

Preparation of 3-Acetamido-5-aminobenzoic Acid as a Precursor

A common and logical precursor for the target molecule is 3-acetamido-5-aminobenzoic acid. nih.gov This intermediate possesses the core aromatic structure with the acetamido and carboxyl groups already in place, leaving the amino group at the 5-position as a handle for the subsequent introduction of the boronic acid.

The synthesis of this precursor can be approached in several ways, often starting from 3-nitrobenzoic acid or a related derivative. A general synthetic strategy involves:

Nitration: Introduction of a second nitro group onto an aminobenzoic or nitrobenzoic acid derivative.

Selective Reduction: Reduction of one of the two nitro groups to an amine.

Acetylation: Protection of the resulting amino group as an acetamide.

Further Reduction: Reduction of the remaining nitro group to furnish the desired 3-acetamido-5-aminobenzoic acid.

Alternatively, starting with 3,5-dinitrobenzoic acid, one nitro group can be selectively reduced, followed by acetylation of the newly formed amino group, and then reduction of the second nitro group. The specific sequence of these steps is crucial to ensure the correct regiochemistry and to avoid unwanted side reactions. The amino group of 3-acetamido-5-aminobenzoic acid is nucleophilic and basic, which allows for its conversion into a diazonium salt for subsequent reactions.

Boronylation Reactions for Introducing the Boronic Acid Moiety

With 3-acetamido-5-aminobenzoic acid in hand, the final step is the introduction of the boronic acid group at the 5-position. Given the presence of an amino group, a Sandmeyer-type reaction is a highly plausible and effective method.

In this procedure, the amino group of the precursor is converted into a diazonium salt (Ar-N₂⁺) using a nitrite (B80452) source, such as tert-butyl nitrite or sodium nitrite, in an acidic medium. This reactive intermediate is then subjected to a borylation reaction. orgsyn.orgmdpi.com

A metal-free approach developed for Sandmeyer-type borylations involves reacting the in situ generated diazonium salt with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), often in the presence of a radical initiator. orgsyn.org Another variation employs a non-symmetrical diboron reagent, B(pin)-B(dan), which can selectively transfer the B(dan) moiety (dan = naphthalene-1,8-diamino). mdpi.com The resulting boronate ester (either pinacol (B44631) or DAN ester) can then be hydrolyzed under acidic conditions to yield the final this compound.

This Sandmeyer-type borylation is advantageous as it starts from a readily available amine precursor and avoids the use of highly reactive organometallic intermediates, which might not be compatible with the carboxylic acid and amide functionalities present in the molecule. pku.edu.cn

Functionalization Strategies for this compound

This compound possesses three distinct functional groups—an acetamido group, a carboxylic acid, and a boronic acid—each providing a handle for further chemical modification. The reactivity of these sites allows for a variety of functionalization strategies to generate diverse derivatives.

One of the primary functionalization pathways involves the carboxylic acid group. Standard amidation or esterification reactions can be employed to introduce a wide array of substituents. For instance, the carboxylic acid can be coupled with various amines or alcohols to form amides and esters, respectively. A notable example is the reaction of 3- or 4-carboxyphenylboronic acid with an aromatic diamine, a key step in the synthesis of quinolone derivatives with potential biological activity. mdpi.com This type of transformation highlights how the carboxyl group can serve as an anchor point for building larger, more complex structures.

The boronic acid moiety itself is a key site for functionalization. It is well-established that boronic acids can form cyclic esters (boronate esters) with diols, a reaction often used as a protecting group strategy during syntheses. researchgate.net Furthermore, the boronic acid group is the reactive center for numerous cross-coupling reactions, which are discussed in detail in section 2.4. Its analog, 3-acetamidophenylboronic acid, is known to participate in reactions such as trifluoromethylation, demonstrating another avenue for modifying the boron-containing ring. sigmaaldrich.com

The acetamido group, while generally more stable, can also be a site for modification, for example, through hydrolysis to the corresponding aniline, which can then undergo a host of other transformations, including diazotization or further acylation.

These multi-faceted functionalization possibilities make this compound and related compounds valuable building blocks in medicinal chemistry and materials science for creating libraries of novel compounds. mdpi.comgre.ac.uk

Advanced Synthetic Techniques for Boronic Acid Derivatives

The synthesis of boronic acids, traditionally performed using batch methods, has seen significant innovation through the adoption of advanced techniques like flow chemistry and mechanochemistry. These methods offer improvements in efficiency, safety, and sustainability.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, has emerged as a powerful tool for synthesizing boronic acids. okayama-u.ac.jpbeilstein-journals.org This technique is particularly advantageous for reactions involving highly reactive and unstable intermediates, such as organolithium species, which are common in boronic acid synthesis. okayama-u.ac.jporganic-chemistry.org

A typical flow process for arylboronic acid synthesis involves a halogen-lithium exchange reaction followed by borylation. nih.gov For example, an aryl halide is mixed with an organolithium reagent (e.g., n-butyllithium) in a flow reactor. The resulting, often unstable, aryllithium intermediate is immediately mixed with a boron electrophile, such as triisopropyl borate, in a subsequent step. organic-chemistry.org The key benefits of this approach include:

Precise Control: Flow reactors allow for excellent control over reaction parameters like temperature, pressure, and residence time. okayama-u.ac.jp

Enhanced Safety: The small reaction volumes at any given moment minimize the risks associated with highly exothermic reactions or unstable intermediates. okayama-u.ac.jp

Rapid Reactions: Extremely fast reactions, on the order of seconds, can be achieved due to efficient mixing and heat transfer, leading to high throughput. organic-chemistry.org

Improved Yields: By minimizing the lifetime of unstable intermediates, side reactions are suppressed, leading to higher purity and yields of the desired boronic acid. okayama-u.ac.jpnih.gov

This technology has been successfully scaled up to produce kilogram quantities of key boronic acid starting materials, demonstrating its viability for industrial pharmaceutical production. okayama-u.ac.jp

Mechanochemistry, the use of mechanical force (e.g., grinding, milling, or shearing) to induce chemical reactions, offers a green and efficient alternative to traditional solvent-based synthesis. researchgate.netacs.org This solid-state approach is particularly effective for the synthesis of boronic acid derivatives and other boron-based systems. beilstein-journals.orgnih.gov

Ball milling is the most common technique, where reactants are placed in a jar with grinding media (balls) and subjected to high-energy shaking or rotation. nih.gov This method has been successfully applied to:

C-N Bond Formation: Copper-catalyzed arylation of anilines with arylboronic acids can be performed under high-speed ball-milling conditions without the need for a solvent. nih.gov

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling of aryl chlorides with boronic acids has been achieved using liquid-assisted grinding (LAG), where a small amount of liquid is added to facilitate the reaction, yielding biaryls in near-quantitative yields. beilstein-journals.orgnih.gov

Synthesis of Gold Complexes: (Hetero)aryl Au(I) complexes have been prepared mechanochemically from arylboronic acids via transmetalation, avoiding the need for prolonged heating and hazardous solvents. rsc.org

Mechanochemistry provides a sustainable pathway for producing boron-based compounds by reducing or eliminating solvent use, often leading to faster reaction times and high yields. researchgate.netacs.org

Cross-Coupling Reactions Utilizing Boronic Acids as Building Blocks

Boronic acids are indispensable building blocks in modern organic synthesis, primarily due to their role in metal-catalyzed cross-coupling reactions that form new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

The palladium-catalyzed Suzuki-Miyaura coupling is one of the most versatile and widely used methods for constructing biaryl scaffolds, which are common motifs in pharmaceuticals and functional materials. gre.ac.uklibretexts.org The reaction couples an organoboron compound, such as this compound, with an organohalide or triflate. libretexts.org

The general catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (R-X) to form a palladium(II) intermediate.

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product (R-R'), regenerating the palladium(0) catalyst. libretexts.org

The reaction tolerates a wide range of functional groups and has been extensively developed for various substrates. The choice of catalyst (typically a palladium precursor like Pd(OAc)₂ or Pd(PPh₃)₄), ligand, base, and solvent is crucial for achieving high efficiency. libretexts.orgorganic-chemistry.org

Table 1: Illustrative Examples of Suzuki-Miyaura Coupling

| Aryl Halide Partner | Boronic Acid Partner | Catalyst System (Catalyst/Ligand) | Base | Product | Yield |

|---|---|---|---|---|---|

| Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Biphenyl | High |

| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | 4-Methoxybiphenyl | High |

| 2-Chloropyridine | 4-Tolylboronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | 2-(4-Tolyl)pyridine | Good |

| 1-Bromo-4-nitrobenzene | 3-Acetamidophenylboronic acid | PdCl₂(dppf) | K₂CO₃ | 3'-Acetamido-4-nitrobiphenyl | Good |

Beyond the Suzuki-Miyaura reaction, boronic acids participate in a variety of other important metal-catalyzed transformations.

Chan-Lam Coupling: This copper-catalyzed reaction forms aryl-heteroatom bonds, coupling arylboronic acids with N-H or O-H containing compounds like amines, amides, and phenols. organic-chemistry.orgwikipedia.orgalfa-chemistry.com It is an attractive alternative to the palladium-catalyzed Buchwald-Hartwig amination because it can often be performed at room temperature and is tolerant of air and moisture. alfa-chemistry.com The reaction is believed to proceed through a copper(III) intermediate, which undergoes reductive elimination to form the C-N or C-O bond. wikipedia.org Flow chemistry has also been applied to the Chan-Lam coupling to enable the use of molecular oxygen as a safe and sustainable oxidant. beilstein-journals.org

Rhodium-Catalyzed Reactions: Rhodium catalysts enable unique transformations of arylboronic acids. These include the asymmetric 1,4-addition of arylboronic acids to electron-deficient olefins like nitroalkenes, providing access to valuable chiral building blocks. nih.govrsc.org Rhodium catalysis has also been used for the coupling of arylboronic acids to olefins in aqueous media to generate Heck-type products and for the electrophilic amination of arylboronic acids. organic-chemistry.orgoup.com

Copper-Catalyzed C-N Coupling with Nitroarenes: In some systems, copper catalysts can mediate the cross-coupling of nitroarenes with arylboronic acids to form diarylamines, using a silane (B1218182) as a reductant. nih.gov This reaction proceeds through a nitrosoarene intermediate, with copper catalyzing both the deoxygenation and the C-N bond-forming steps. nih.gov

These diverse reactions underscore the exceptional utility of boronic acids as versatile synthons in the toolbox of modern organic chemistry.

Reversible Covalent Interactions of Boronic Acids with Diols

The cornerstone of the supramolecular chemistry of this compound analogues is the reversible covalent interaction between the boronic acid moiety and diols. This interaction leads to the formation of cyclic boronate esters, a reaction that is both dynamic and tunable.

Mechanisms of Boronate Ester Formation and Dissociation

The formation of a boronate ester from a boronic acid and a diol is a condensation reaction that can proceed through multiple pathways. aablocks.com Boronic acids exist in equilibrium between a neutral, trigonal planar form (sp² hybridized boron) and an anionic, tetrahedral form (sp³ hybridized boron). aablocks.com Under acidic conditions, the neutral form is predominant, while more basic conditions favor the formation of the anionic boronate. aablocks.com

Initially, it was thought that the reaction primarily involved the more nucleophilic anionic boronate species reacting with the diol. aablocks.com However, more recent studies suggest that the preferred kinetic pathway for esterification is the addition of the diol to the neutral trigonal boronic acid. aablocks.comnih.gov The reaction generally involves three key steps: addition of the diol, proton transfer, and elimination of water. researchgate.net The rate-limiting step can vary depending on the specific reactants and conditions. researchgate.net

The dissociation of the boronate ester is the reverse process, typically initiated by hydrolysis. The stability of the boronate ester, and thus the ease of its dissociation, is influenced by factors such as the structure of the diol and the boronic acid, as well as the surrounding environment. nsf.gov For instance, the dynamic nature of these bonds can be tuned over a remarkable 14 orders of magnitude by altering the structure of the boronic ester. researchgate.net

Solvent Effects on Boronic Acid–Diol Binding Affinities

The choice of solvent significantly impacts the binding affinity between boronic acids and diols. figshare.comnih.govacs.org While much of the research has been conducted in protic media, studies in nonaqueous solvents have revealed interesting effects. figshare.comst-andrews.ac.uk In nonaqueous environments, the condensation-hydrolysis equilibria are sensitive to the presence and concentration of Lewis bases, allowing for the tuning of equilibrium constants over several orders of magnitude. st-andrews.ac.uk

A systematic evaluation of association constants for phenylboronic acids and diols in various solvents demonstrated that binding affinities can vary by more than two orders of magnitude for the same boronic acid-diol pair. acs.org Generally, binding constants were found to be significantly higher in aprotic solvents compared to their protic counterparts. acs.org This has been attributed to factors such as the solvent's dielectric constant and its ability to act as a hydrogen bond acceptor. acs.org Higher dielectric solvents can stabilize the partial charges that develop in the complex upon diol binding, while solvents that are strong hydrogen bond acceptors can preferentially solvate the reactants, disfavoring complex formation. acs.org

pH Responsiveness in Boronic Acid-Based Systems

The interaction between boronic acids and diols is highly dependent on the pH of the solution. publications.csiro.auresearchgate.net Boronic acids are weak Lewis acids with a pKa of around 9. chemeurope.comwikipedia.org Upon complexation with a diol in an aqueous solution, they form a tetrahedral boronate ester which is more acidic, with a pKa of approximately 7. chemeurope.comwikipedia.org This change in acidity is a key aspect of their pH responsiveness.

Generally, the formation of the boronate ester is favored at higher pH values where the anionic boronate species is more prevalent. researchgate.net However, the relationship is not always straightforward. The optimal pH for binding is influenced by the pKa values of both the boronic acid and the diol, and it is not always above the pKa of the boronic acid itself. sci-hub.ru For instance, the binding of phenylboronic acid with Alizarin Red S shows an optimal pH of around 7. researchgate.netsci-hub.ru The binding constant (Keq) generally increases with pH within a certain range. For example, the Keq for the D-fructose ester of a boronic acid increases from 4.6 M⁻¹ at pH 5.8 to 560 M⁻¹ at pH 8.5. researchgate.net This pH-dependent behavior allows for the design of systems that can assemble or disassemble in response to changes in the acidity of the environment. rsc.org

Design and Construction of Supramolecular Assemblies

The unique properties of this compound and its analogues have been harnessed to create a variety of supramolecular assemblies with diverse functionalities.

Hydrogen-Bonded Cocrystals of Boronic Acids

Organoboronic acids are capable of forming robust hydrogen-bonded complexes, a feature that has been exploited to direct chemical reactions in the solid state. nsf.gov The B(OH)₂ group can act as a hydrogen-bond donor, interacting with suitable acceptor molecules to form discrete supramolecular assemblies. nsf.govd-nb.info

For example, cocrystals of organoboronic acids with bipyridines have been shown to form one-, two-, and three-dimensional hydrogen-bonded frameworks. d-nb.info In some cases, these pre-organized assemblies can facilitate chemical reactions, such as the [2+2] photodimerization of alkenes, with high stereoselectivity and quantitative yields. acs.orgnih.gov The formation of these cocrystals can be achieved through methods like mechanochemical grinding, which provides an environmentally friendly alternative to solvent-based synthesis. advanceseng.com The resulting hydrogen-bonded structures can sometimes be influenced by the reaction conditions, with continuous grinding favoring the formation of the weaker hydrogen-bonded complex over a coordination complex. advanceseng.com

Boronic Acid-Functionalized Metal Nanoparticles for Supramolecular Platforms

The functionalization of metal nanoparticles with boronic acids has emerged as a powerful strategy for creating advanced supramolecular platforms, particularly for sensing applications. publications.csiro.aunih.govmdpi.com Gold and silver nanoparticles are commonly used due to their unique optical properties, such as surface plasmon resonance (SPR), which can be modulated by the binding of analytes to the nanoparticle surface. nih.govresearchgate.net

The general approach involves attaching a boronic acid-containing ligand to the surface of the metal nanoparticle. usq.edu.aubath.ac.uk These functionalized nanoparticles can then selectively bind to diol-containing molecules, such as saccharides, leading to changes in the nanoparticle's aggregation state or local refractive index. nih.govrsc.org These changes can be detected by various techniques, including UV-vis spectroscopy, fluorescence, and surface-enhanced Raman scattering (SERS). nih.govbath.ac.uk For example, the aggregation of dextran-coated gold nanoparticles induced by Concanavalin A can be reversed by the competitive binding of glucose. nih.gov Similarly, boronic acid-capped silver nanoparticles show enhanced luminescence upon interaction with glucose and dextran. nih.gov These platforms have been successfully used for the detection of various biologically relevant molecules, including glucose, dopamine, and microRNAs. mdpi.combath.ac.uknih.gov

Polymeric and Hydrogel Systems Incorporating Boronic Acids

Boronic acids are increasingly integrated into polymeric and hydrogel networks to create "smart" materials that respond to specific stimuli, particularly changes in pH and the presence of saccharides. rsc.orgdokumen.pub These systems leverage the reversible formation of boronate esters between boronic acid moieties and diols, which are abundant in biological molecules and certain polymers. rsc.orgethz.ch

Hydrogels, which are three-dimensional polymeric networks capable of retaining large amounts of water, can be rendered glucose-responsive by incorporating phenylboronic acid (PBA) derivatives. rsc.org The introduction of glucose disrupts the existing crosslinks within the polymer network by forming boronate esters, leading to changes in the hydrogel's physical properties, such as swelling or degradation. rsc.org This principle is fundamental to the development of controlled drug delivery systems. rsc.orgnih.gov For instance, hydrogels composed of boronic acid-functionalized alginate and polyvinyl alcohol (PVA) have been shown to modulate drug release in response to both pH and shear forces. nih.gov

The pKa of the boronic acid is a critical parameter governing the formation and stability of these dynamic covalent bonds. rsc.orgnih.gov Most unmodified PBA derivatives have pKa values above 8.5, which limits their effectiveness at physiological pH (~7.4). rsc.org Therefore, significant research has focused on modifying the phenyl ring with electron-withdrawing groups to lower the pKa and enhance reactivity in a neutral environment. rsc.orgmdpi.com The formation of the more stable tetrahedral boronate ion is favored at a pH above the pKa of the boronic acid. nih.gov

The versatility of boronic acid-containing polymers extends to various biomedical applications. For example, a hydrogel system combining polyboronic acid-modified carboxymethyl chitosan (B1678972) with rosmarinic acid has demonstrated antioxidant and antibacterial properties, while also promoting wound healing by influencing macrophage polarization. rsc.org Another study reported a hydrogel made of hydroxybutyl chitosan and 4-carboxyphenylboronic acid that exhibits both pH and glucose-responsive drug release. rsc.org

| Boronic Acid Analogue | pKa | Key Features in Polymeric Systems | Reference |

| Phenylboronic acid | 8.8 | Commonly used, forms dynamic covalent bonds with diols. | nih.gov |

| 3-Acetamidophenylboronic acid | 8.5 | Weaker acidity compared to some derivatives. | rsc.orgnih.gov |

| 2-Formylphenyl boronic acid | 7.5 | Lower pKa enhances reactivity at physiological pH. | nih.gov |

| 3-Pyridylboronic acid | 4.0 | Lower pKa due to the heterocyclic nitrogen. | nih.gov |

Molecular Recognition Phenomena Mediated by Boronic Acids

The ability of boronic acids to reversibly bind with diols forms the basis of their extensive use in molecular recognition, particularly for biological molecules. This interaction is highly dependent on the spatial arrangement of the hydroxyl groups and the pH of the environment.

Saccharide Recognition and Sensing Mechanisms

Boronic acids are renowned for their capacity to recognize and bind to saccharides, which are rich in cis-1,2- and cis-1,3-diol motifs. nih.govrsc.org This interaction leads to the formation of stable five- and six-membered cyclic boronate esters. nih.gov The reversible nature of this binding has led to the development of "boronlectins," synthetic mimics of natural lectin proteins that can selectively bind to specific sugars. rsc.orgnih.gov

The efficiency of saccharide recognition is strongly influenced by the pKa of the boronic acid. rsc.org At physiological pH, the equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate is crucial, with the latter being the more reactive species for diol binding. rsc.orgnih.gov The incorporation of an amino group near the boronic acid moiety can lower its pKa, facilitating faster ligand exchange and enhancing sensitivity at physiological pH. nih.gov

Fluorescent sensors for saccharides have been developed by coupling a boronic acid recognition unit with a fluorophore. nih.gov In one of the earliest examples, an anthracene-based boronic acid sensor demonstrated a change in fluorescence upon binding to a saccharide. nih.gov This was attributed to a photoinduced electron transfer (PET) mechanism, where the binding event alters the electronic properties of the system and modulates the fluorescence output. nih.gov

The selectivity for different saccharides can be engineered by designing multivalent boronic acid receptors. nih.gov By positioning multiple boronic acid groups in a specific spatial arrangement, either within a single molecule or through self-assembly, it is possible to achieve enhanced affinity and selectivity for a particular saccharide, such as glucose. nih.gov

| Saccharide | Binding Interaction with Boronic Acids | Sensing Application | Reference |

| Glucose | Forms boronate esters with cis-diols. | Development of glucose-responsive materials and sensors. | rsc.orgnih.gov |

| Fructose (B13574) | Forms stable boronate esters. | Detected by boronic acid-based fluorescent and electrochemical sensors. | nih.gov |

| Galactose | Interacts with boronic acids to form cyclic esters. | Used in patterned recognition by boronic acid-dye complexes. | nih.gov |

| Ribose | Binds to boronic acids, particularly in nucleic acids. | Important for interactions with RNA. | nih.govresearchgate.net |

Recognition of Glycoproteins and Sialic Acid on Cellular Surfaces

The surfaces of vertebrate cells are decorated with a dense layer of glycoproteins and glycolipids, often terminating in sialic acid residues. rsc.orgtudelft.nl These sialic acids play crucial roles in cell recognition and signaling. tudelft.nl Aberrant sialylation is a hallmark of many cancers, making sialic acid a key biomarker. rsc.orgrsc.org

Boronic acids have emerged as powerful tools for the recognition and sensing of sialic acids on cell surfaces. rsc.orgnih.gov This interaction is notably pH-dependent. nih.gov At lower pH values (below 9), phenylboronic acid (PBA) primarily binds to the α-hydroxycarboxylate group of sialic acid. nih.gov At higher pH, the interaction shifts to the glycerol (B35011) side chain. nih.gov The ability of some heterocyclic boronic acids to bind strongly to sialic acids under the weakly acidic conditions characteristic of tumor microenvironments is particularly significant for targeted cancer therapies. rsc.orgacs.org

For instance, 5-boronopicolinic acid has shown enhanced binding to sialylated glycoconjugates on pancreatic cancer cells at pH 6.5 compared to pH 7.4. rsc.org This pH-dependent recognition allows for the specific targeting of cancer cells. rsc.orgacs.org

Atomic force microscopy (AFM) techniques employing boronic acid-functionalized tips have been used to directly map the distribution of sialic acids on cell surfaces with high spatial resolution. nih.gov This provides a non-invasive method to study the dynamics of cell surface glycosylation. nih.gov Furthermore, gold nanoparticle-based assays utilizing the specific recognition of sialic acid by biotinylated phenylboronic acid have been developed for the sensitive detection of cancer cells. rsc.org

Interactions with Nucleic Acids and Other Biomolecules

The utility of boronic acids in molecular recognition extends beyond saccharides and glycoproteins to include nucleic acids and other vital biomolecules. researchgate.netnih.gov The ribose units within RNA present a cis-diol structure that can be targeted by boronic acids, enabling their use in the purification, immobilization, and detection of nucleic acids. researchgate.netgoogle.com Boronic acid-modified oligonucleotides have been synthesized for various bioconjugation applications. google.com

Boronic acids can also interact with other biological molecules containing suitable functional groups. These include amino acids like serine and potentially threonine and cysteine, which have side chains capable of forming bonds with boronic acids. nih.gov This has led to the development of boronic acid-based enzyme inhibitors. nih.gov

Furthermore, boronic acid derivatives have been designed to interact with other important biomolecules. For example, 3-pyridylboronic acid shows a strong affinity for pyrophosphate at near-neutral or mildly acidic pH. rsc.orgresearchgate.net This opens up possibilities for sensing and modulating the levels of phosphorylated metabolites. rsc.orgresearchgate.net Quinolone derivatives containing a boronic acid moiety have been shown to interfere with the replication of the influenza A virus by inhibiting the import of viral ribonucleoproteins. mdpi.com

Advanced Applications of 3 Acetamido 5 Boronobenzoic Acid Derivatives in Medicinal Chemistry

Boron Neutron Capture Therapy (BNCT) Agents

Boron Neutron Capture Therapy (BNCT) is a binary radiotherapeutic technique that uses a boron delivery agent and neutron irradiation to selectively destroy cancer cells. researchgate.net The therapy is based on the nuclear reaction that occurs when the stable isotope boron-10 (B1234237) (¹⁰B) is irradiated with low-energy thermal neutrons, producing high-energy alpha particles (⁴He) and recoiling lithium-7 (B1249544) (⁷Li) nuclei. nih.govnih.gov These particles have a short path length of approximately 5–9 μm, roughly the diameter of a single cell, which allows for targeted cell killing while sparing adjacent healthy tissue. mdpi.comjkslms.or.kr A significant challenge in BNCT is achieving a sufficient concentration of ¹⁰B (around 20 μg/g of tumor) selectively within the tumor. nih.govnih.gov

Development of Novel Boron Carriers for BNCT

The clinical application of BNCT has historically relied on two main boron delivery agents: sodium borocaptate (BSH) and L-p-boronophenylalanine (BPA). researchgate.netmdpi.com However, these first-generation agents have limitations, including poor water solubility and suboptimal tumor selectivity, which has spurred extensive research into novel, more effective boron carriers. mdpi.comacs.org The development of "third generation" boronated compounds aims to enhance selective tumor boron uptake while minimizing systemic toxicities. nih.gov

Significant efforts have been made to develop new carriers with improved boron delivery and favorable pharmacokinetic profiles. mdpi.com This has led to the investigation of a diverse range of molecular structures designed to carry boron into cancer cells. These include boron-containing amino acids, peptides, monoclonal antibodies, liposomes, porphyrins, and various types of nanoparticles. researchgate.netmdpi.comelsevierpure.com Derivatives of 3-Acetamido-5-boronobenzoic acid represent a promising platform for creating such novel carriers, leveraging its structure to attach to various targeting and delivery systems.

Tumor-Targeting Mechanisms of Boron Delivery Agents

The effectiveness of BNCT is critically dependent on the selective accumulation of boron in tumor cells. nih.gov Novel boron delivery agents employ several mechanisms to achieve this targeting.

Metabolic Trapping: Boronated amino acid analogues, like BPA, are transported into cancer cells via overexpressed amino acid transporters, such as the L-type amino acid transporter 1 (LAT1). jkslms.or.krmdpi.com This mechanism allows for selective accumulation in rapidly proliferating tumor cells. Dipeptides containing BPA have also been developed to target other transporters like PEPT1, which is upregulated in many cancers. nih.gov

Receptor-Mediated Targeting: This strategy involves conjugating boron-rich molecules to ligands that bind to receptors overexpressed on cancer cells. mdpi.com A common example is the use of peptides containing the RGD (arginine-glycine-aspartate) sequence, which targets αvβ3 integrins found on the surface of many tumor cells. mdpi.comnih.gov Monoclonal antibodies that target specific cell surface receptors, such as EGFR, are also a promising approach. mdpi.comnih.gov Derivatives of this compound could be chemically linked to these targeting peptides or antibodies to guide them specifically to tumor sites.

Enhanced Permeability and Retention (EPR) Effect: Nanomaterials and liposomes often accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage, a phenomenon known as the EPR effect. nih.govmdpi.com This passive targeting mechanism is a key advantage of using nanoparticle-based delivery systems.

Preclinical and Clinical Research of Boronated Phenylalanine Analogues

L-p-boronophenylalanine (BPA) is the most widely used boron agent in clinical BNCT trials, demonstrating therapeutic efficacy in patients with high-grade gliomas, recurrent head and neck cancers, and melanomas. researchgate.netnih.gov Preclinical studies have been crucial in establishing the potential of BPA and its analogues. For instance, research on different isomers of BPA revealed that the para-substituted form (L-BPA) had superior tumor accumulation compared to the ortho- and meta-isomers. mdpi.com

To facilitate clinical trials, significant research has focused on imaging and quantification. The radiofluorinated analogue of BPA, [¹⁸F]FBPA, is used with Positron Emission Tomography (PET) to non-invasively assess the pharmacokinetics and tumor accumulation of BPA before BNCT treatment. nih.govnih.goviaea.org This imaging-guided approach allows for better patient selection and treatment planning. nih.govacs.org Analytical methods, such as high-performance liquid chromatography (HPLC), have also been developed to accurately quantify BPA concentrations in biological samples during preclinical and clinical studies. nih.gov This extensive research framework for BPA serves as a model for the evaluation of new agents, including potential therapeutic derivatives of this compound.

Nanomaterial-Based Boron Delivery Systems for Enhanced BNCT

Nanotechnology offers a powerful platform for overcoming the limitations of small-molecule boron carriers. researchgate.net Nanoparticle-based systems can deliver a high concentration of ¹⁰B atoms to tumors, improve stability, and enhance tumor selectivity through both passive (EPR effect) and active targeting. nih.govjkslms.or.kr

A wide array of nanomaterials has been investigated for boron delivery:

Liposomes: These are vesicles that can encapsulate boron compounds or have boron clusters attached to their lipid membrane. nih.govnih.gov They can be further modified with targeting ligands. researchgate.net

Dendrimers: These highly branched polymers offer a scaffold with numerous terminal groups for attaching boron cages and targeting moieties. nih.gov

Mesoporous Silica (B1680970) Nanoparticles: These particles have a large surface area that can be loaded with boron compounds and functionalized for targeted delivery. jkslms.or.kr

Boron-Containing Nanoparticles: Materials made of elemental boron or boron clusters like carboranes are being explored for their high boron content. mdpi.comnih.gov These can be integrated with imaging agents and tumor-targeting units to create multifunctional theranostic agents that combine diagnosis and therapy. mdpi.comacs.org

Derivatives of this compound could be incorporated into these nanostructures, either loaded within the nanoparticle core or covalently attached to its surface, to create advanced delivery systems for BNCT.

Table 1: Nanomaterial-Based Boron Delivery Systems

| Nanomaterial Type | Description | Targeting Mechanism | Reference(s) |

|---|---|---|---|

| Liposomes | Spherical vesicles with a lipid bilayer; can encapsulate or carry boron on the surface. | EPR Effect, Active Targeting | nih.gov, nih.gov, researchgate.net |

| Dendrimers | Highly branched, tree-like polymers with many surface functional groups. | Active Targeting | nih.gov |

| Mesoporous Silica | Porous silica particles with a large surface area for drug loading. | EPR Effect, Active Targeting | jkslms.or.kr |

| Boron Nanoparticles | Nanoparticles composed of elemental boron or boron clusters (e.g., carboranes). | EPR Effect, Active Targeting | mdpi.com, nih.gov |

Drug Discovery and Development Initiatives

Beyond BNCT, the unique chemical properties of boron-containing compounds, particularly the boronic acid group, make them valuable in broader drug discovery efforts.

Boronic Acid Moiety as a Pharmacophore in Drug Design

The boronic acid group [-B(OH)₂] is a key pharmacophore—a molecular feature responsible for a drug's pharmacological activity. mdpi.comencyclopedia.pub Its significance stems from its unique ability to form stable, reversible covalent bonds with nucleophilic groups, such as the hydroxyl group on serine or threonine residues commonly found in the active sites of enzymes. researchgate.netnih.gov

This mechanism is exemplified by Bortezomib (B1684674) (Velcade®) , the first boronic acid-containing drug approved by the FDA. mdpi.comnih.gov Bortezomib is a proteasome inhibitor used to treat multiple myeloma. mdpi.com Its boronic acid moiety forms a stable complex with a threonine residue in the proteasome's active site, inhibiting its function and leading to cancer cell apoptosis. nih.gov The success of Bortezomib validated the use of the boronic acid moiety in drug design and spurred further research, leading to the approval of other drugs like the proteasome inhibitor Ixazomib and the β-lactamase inhibitor Vaborbactam . mdpi.comencyclopedia.pubnih.gov

The boronic acid group in this compound possesses these same fundamental properties, making it a valuable building block for designing novel enzyme inhibitors for a wide range of therapeutic targets beyond cancer. nih.gov

Enzyme Inhibition by Boron-Containing Compounds

The ability of boron-containing compounds to inhibit enzymes is a cornerstone of their therapeutic potential. researchgate.net Their electrophilic nature allows for interactions with active sites of various enzymes, leading to potent and often selective inhibition. mdpi.com

Proteasome Inhibition and Anticancer Activity

The ubiquitin-proteasome pathway is a critical regulator of intracellular protein degradation, and its dysregulation is implicated in various cancers. nih.govnih.gov The proteasome, a multi-enzyme complex, is therefore a key target for anticancer drug development. nih.govnih.gov Boronic acid derivatives have proven to be particularly effective as proteasome inhibitors. nih.gov

The mechanism of action of boronic acid-based proteasome inhibitors, such as the FDA-approved drug bortezomib, involves the formation of a stable, yet reversible, complex with the N-terminal threonine residue in the proteasome's active site. mdpi.com This interaction blocks the proteolytic activity of the proteasome, leading to an accumulation of regulatory proteins that control cell cycle progression and apoptosis, ultimately inducing cancer cell death. nih.govmdpi.com

Research into novel boronic acid derivatives continues to yield promising results. For instance, tyropeptin-boronic acid derivatives have demonstrated potent inhibitory activity against the chymotrypsin-like (CT-L) activity of the 20S proteasome. nih.gov These derivatives have been shown to suppress the degradation of proteasome-sensitive proteins and induce the accumulation of ubiquitinated proteins in multiple myeloma cells. nih.gov Furthermore, they inhibit the activation of NF-κB, a transcription factor crucial for tumor cell survival, and induce apoptosis through both caspase-8 and caspase-9 pathways. nih.gov In preclinical xenograft models, these derivatives effectively inhibited tumor growth. nih.gov

The structural features of boronic acid derivatives play a crucial role in their potency and selectivity. Studies on dipeptidyl boronic acids, inspired by the structure of bortezomib, have led to the identification of compounds with even greater proteasome inhibitory activity than the parent drug. nih.gov For example, a dipeptide boronic acid, compound 15, exhibited a lower IC50 value than bortezomib and was found to arrest the cell cycle at the G2/M phase in U266 multiple myeloma cells. nih.gov The introduction of a urea (B33335) scaffold in peptide boronic acids has also resulted in highly potent compounds with improved in vivo stability and reduced toxicity compared to bortezomib. nih.gov

| Compound Class | Key Findings | Reference |

| Tyropeptin-boronic acid derivatives | Potent inhibition of proteasome's chymotrypsin-like activity, induction of apoptosis, and tumor growth suppression in xenograft models. | nih.gov |

| Dipeptidyl boronic acids | Some derivatives show superior proteasome inhibitory activity compared to bortezomib. | nih.gov |

| Urea-containing peptide boronic acids | Exhibit high potency, improved in vivo stability, and lower toxicity. | nih.gov |

Inhibition of Aminoacyl-tRNA Synthetases

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for the correct attachment of amino acids to their corresponding tRNA molecules during protein synthesis. scholaris.ca Inhibition of these enzymes disrupts protein production, making them attractive targets for the development of antimicrobial agents. scholaris.ca

Boronic acid derivatives have shown potential as inhibitors of aaRSs. For example, a bis(indolyl)methane boronic acid derivative has been synthesized and identified as an inhibitor of leucyl-tRNA synthetase. nih.gov This highlights the versatility of the boronic acid scaffold in targeting different classes of enzymes.

Reversible Covalent Binding to Enzyme Active Sites

A key feature of many boronic acid-based inhibitors is their ability to form reversible covalent bonds with nucleophilic residues in the active sites of enzymes. rsc.orgnih.gov This mode of inhibition offers a balance between the high potency and prolonged duration of action associated with irreversible inhibitors and the reduced risk of off-target toxicity characteristic of non-covalent inhibitors. nih.gov

The boron atom in boronic acids is Lewis acidic and can readily form a tetrahedral boronate species by interacting with nucleophiles like the hydroxyl group of serine or threonine residues. mdpi.comnih.gov This reversible bond formation is central to the mechanism of action of proteasome inhibitors like bortezomib and ixazomib, which target the N-terminal threonine of the 26S proteasome. nih.gov The formation of this tetrahedral adduct effectively blocks the enzyme's active site. nih.gov

The reversibility of this interaction is a critical aspect. It allows for a dynamic equilibrium between the bound and unbound inhibitor, which can contribute to a better safety profile by minimizing the permanent modification of off-target proteins. nih.gov This characteristic has spurred the development of a new generation of reversible covalent drugs targeting various enzymes. nih.gov

Antimicrobial and Antiviral Potential of Boronic Acid Derivatives

Beyond their anticancer applications, boronic acid derivatives have demonstrated significant promise as antimicrobial and antiviral agents. nih.gov The unique reactivity of the boronic acid moiety allows for the targeting of essential pathways in pathogens.

Research has shown that certain p-quinol derivatives, synthesized through the copper-catalyzed addition of aryl boronic acids to benzoquinones, exhibit notable antimicrobial activity against E. coli. mdpi.com The antimicrobial profile of these compounds was found to be comparable to that of commonly used antibiotics. mdpi.com Similarly, oleanolic acid derivatives conjugated with polyamines have shown good to moderate activity against a range of Gram-positive and Gram-negative bacteria. nih.gov

In the antiviral arena, benzoic acid derivatives have been investigated for their activity against the influenza A virus. One such derivative, NC-5, was found to inhibit the virus in a dose-dependent manner, including oseltamivir-resistant strains. nih.gov The mechanism of action appears to involve the inhibition of neuraminidase, an enzyme crucial for viral release from infected cells. nih.gov Furthermore, quinolone boronic acid derivatives have been shown to interfere with the replication of the influenza A virus by inhibiting the import of ribonucleoprotein complexes into the host cell nucleus and modulating signaling pathways like MAPK and NF-κB. mdpi.com

Boron-Containing Compounds in the Modulation of Biological Pathways

The influence of boron-containing compounds extends to the modulation of various biological pathways critical for cell signaling and survival. The inhibition of the proteasome by boronic acid derivatives, for example, directly impacts the NF-κB signaling pathway. nih.gov By preventing the degradation of IκB-α, an inhibitor of NF-κB, these compounds suppress the activation of this transcription factor, which plays a pivotal role in inflammation, immunity, and cell survival. nih.gov

Furthermore, the involvement of boron-containing compounds in targeting endosulfatases, enzymes that modify heparan sulfate (B86663) proteoglycans, highlights their potential to influence cellular signaling events related to proliferation and cell growth. ncl.ac.uk The development of potent inhibitors for these enzymes is an active area of research with implications for cancer therapy. ncl.ac.uk

Pharmacokinetic and Toxicological Research of Boron Compounds

The translation of promising boron-containing compounds from the laboratory to the clinic necessitates a thorough understanding of their pharmacokinetic and toxicological properties. mdpi.comacs.orgnih.gov Historically, concerns about boron toxicity have been a significant hurdle. nih.govresearchgate.net However, extensive research has helped to demystify these concerns and establish a better understanding of the structure-toxicity relationship of these compounds. nih.gov

The biological activity and toxicity of boron-containing compounds are intrinsically linked to their chemical structure. nih.gov Boric acid, the simplest boron compound, is not metabolized in the body and is primarily excreted through the urinary tract. researchgate.netepa.gov It exists predominantly as the undissociated acid at physiological pH. epa.gov The introduction of the boronic acid group into more complex organic molecules can significantly alter their pharmacokinetic and physicochemical properties, often leading to improved selectivity and efficacy. nih.gov

Studies on the pharmacokinetics of boron compounds have been largely driven by their use in Boron Neutron Capture Therapy (BNCT). mdpi.com This has provided a foundational knowledge base that is now being applied to the development of boron-based drugs for other indications. mdpi.com For instance, some urea-containing peptide boronic acids have demonstrated greater in vivo stability and a larger volume of distribution compared to bortezomib, along with relatively low toxicity. nih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The therapeutic potential of any drug candidate is intrinsically linked to its ADME profile, which dictates its bioavailability, duration of action, and potential for toxicity. For derivatives of this compound, understanding these pharmacokinetic parameters is crucial for optimizing their design and clinical application. nih.gov

Studies on related boron-containing compounds, such as boronophenylalanine (BPA), a key agent in Boron Neutron Capture Therapy (BNCT), provide valuable insights. nih.govnih.gov Pharmacokinetic models for BPA, often administered as a fructose (B13574) complex (BPA-F) to enhance solubility, reveal a biphasic clearance from the blood. nih.govresearchgate.net This is characterized by an initial rapid redistribution phase followed by a slower elimination phase, which is primarily renal. nih.gov The introduction of different functional groups to the core structure of this compound can significantly alter its ADME properties. For instance, modifications can influence its solubility, permeability across biological membranes, and metabolic stability. ntnu.no Researchers often create various analogs to study structure-activity relationships (SAR) and identify derivatives with the most favorable ADME profiles. ntnu.no

The metabolism of boron-containing compounds is a key area of investigation. Generally, the boron-carbon bond is stable, and there is no evidence to suggest that compounds like boric acid are metabolized in the body. canada.ca However, the organic scaffold of more complex derivatives can be subject to metabolic transformations. ntnu.no Understanding these metabolic pathways is essential for predicting the in vivo behavior of the drug and identifying any potentially active or toxic metabolites.

Boron Concentration Ratios in Tissues and Systemic Distribution Studies

A critical factor for the success of targeted therapies, particularly in cancer treatment modalities like BNCT, is the selective accumulation of the therapeutic agent in the target tissue while minimizing its concentration in surrounding healthy tissues. nih.govdgbnct.com This is quantified by the tumor-to-blood (T/B) and tumor-to-normal tissue (T/N) boron concentration ratios. jkslms.or.kr For effective BNCT, a T/B ratio greater than 3 is generally considered necessary. dgbnct.comjkslms.or.kr

Systemic distribution studies are therefore paramount in the preclinical evaluation of this compound derivatives. These studies, often conducted in animal models, map the biodistribution of the compound over time. Techniques like Positron Emission Tomography (PET) using fluorine-18 (B77423) labeled analogs (e.g., ¹⁸F-BPA) have been instrumental in non-invasively monitoring the spatial distribution and pharmacokinetics of boron carriers. torvergata.itnih.gov

Research has shown that for compounds like BPA, the concentration in tumors can reach a maximum at specific time points post-administration. nih.govtorvergata.it For example, in a rat glioma model, the maximum uptake of ¹⁹F-BPA in the tumor was observed at 2.5 hours after infusion. torvergata.it Similarly, in a gastric cancer model, the boron concentration in the tumor was significantly higher than in the blood and various other organs, leading to favorable T/B and T/N ratios. nih.gov The design of novel delivery systems, such as nanoparticles, is also being explored to enhance the tumor-specific delivery and retention of boron compounds. jkslms.or.kr

| Tissue | Boron Concentration (µg/g) | Tumor/Tissue Ratio |

|---|---|---|

| Tumor | 27.40 | - |

| Blood | 8.01 | 3.42 |

| Heart | 10.30 | 2.66 |

| Liver | 8.09 | 3.39 |

| Lung | 11.51 | 2.38 |

| Brain | 5.96 | 4.60 |

| Stomach | 10.57 | 2.59 |

| Small Intestine | 11.40 | 2.40 |

| Muscle | 13.46 | 2.04 |

Biomonitoring Methodologies for Boron Compounds

Accurate and sensitive analytical methods are essential for quantifying boron concentrations in biological samples during preclinical and clinical studies. nih.gov These measurements are critical for pharmacokinetic modeling, dosimetry calculations in BNCT, and assessing the efficacy and safety of boron-containing drugs. nih.govnih.gov

Several analytical techniques are employed for boron determination. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive and rapid method that requires only a small sample volume, making it suitable for analyzing whole blood, plasma, urine, and tissue samples. nih.gov Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) is another common method, though it may be less sensitive for applications involving very low boron concentrations. nih.govresearchgate.net

For applications in BNCT, where the ¹⁰B isotope is the active agent, Prompt Gamma-Ray Analysis (PGA) is a particularly valuable technique. researchgate.netiaea.org PGA allows for the direct measurement of ¹⁰B concentration in real-time during neutron irradiation, providing crucial data for dose calculations. iaea.org Other methods like Neutron Activation Analysis (NAA) and colorimetric analysis have also been used, although they can be more time-consuming or prone to interferences. nih.gov The choice of method often depends on the specific requirements of the study, such as the required sensitivity, sample matrix, and whether isotopic information is needed. researchgate.net

| Method | Abbreviation | Key Features |

|---|---|---|

| Inductively Coupled Plasma-Mass Spectrometry | ICP-MS | High sensitivity, fast, small sample size required. nih.gov |

| Inductively Coupled Plasma-Atomic Emission Spectrometry | ICP-AES | Good for multi-element analysis, but may lack sensitivity for very low concentrations. nih.govresearchgate.net |

| Prompt Gamma-Ray Analysis | PGA | Allows for real-time measurement of ¹⁰B, crucial for BNCT dosimetry. researchgate.netiaea.org |

| Neutron Activation Analysis | NAA | Can determine elemental composition by making the sample radioactive. nih.gov |

| Colorimetric Analysis | - | Time-consuming and requires significant technical skill, susceptible to interferences. nih.gov |

Research into Biological Orthogonality and Catabolism Resistance

A key goal in modern drug design is to create molecules that interact specifically with their intended biological target while avoiding off-target interactions that can lead to side effects. This concept of "biological orthogonality" is particularly relevant for boronic acid derivatives, given their ability to form covalent bonds with various biological molecules. researchgate.netmdpi.com Research in this area focuses on designing derivatives of this compound that exhibit high selectivity for their target, which is often a specific enzyme or receptor. researchgate.netnih.gov The electronic properties of the boronic acid group can be tuned by modifying the substituents on the aromatic ring, thereby influencing its binding affinity and selectivity. nih.govrsc.org

Furthermore, ensuring that a drug molecule remains intact and active for a sufficient duration to exert its therapeutic effect is crucial. This requires resistance to catabolism, or metabolic breakdown. ntnu.no While the boron-carbon bond itself is generally stable, the rest of the molecule can be susceptible to enzymatic degradation. ntnu.nocanada.ca Strategies to enhance catabolism resistance include the introduction of chemical groups that sterically hinder metabolic enzymes or block common sites of metabolism. ntnu.no For example, the incorporation of fluorine atoms into the molecular structure has been shown to improve metabolic stability in some cases. ntnu.no The development of prodrugs, which are inactive precursors that are converted to the active drug in the body, is another approach to protect the drug from premature degradation and improve its pharmacokinetic profile. nih.gov

The ultimate aim is to develop derivatives of this compound that are not only potent and selective but also possess the necessary stability to reach their target and remain there for a therapeutically effective period.

Emerging Research Frontiers and Future Perspectives

Development of Novel Boron-Containing Scaffolds and Delivery Systems

The development of innovative molecular scaffolds is a cornerstone of modern drug discovery, enabling the creation of compounds with enhanced efficacy and target specificity. Boron-containing compounds, including derivatives of 3-Acetamido-5-boronobenzoic acid, are increasingly being utilized as versatile building blocks for these scaffolds. nih.govnih.gov The inherent properties of the boronic acid group, such as its ability to form reversible covalent bonds, make it an attractive component for designing targeted therapies. acs.orgresearchgate.net

Researchers are exploring the use of boronic acid-based scaffolds in various forms, including small molecules, polymers, and larger molecular constructs. nih.gov For instance, polymers like poly(3-acrylamidophenylboronic acid), which is structurally related to this compound, have been used to create self-assembled hybrid nanoparticles for the nasal delivery of insulin. rsc.org This approach highlights the potential of using such boronic acid-containing polymers to form stable, core-shell nanostructures capable of encapsulating and delivering protein and peptide drugs. rsc.org Another area of investigation involves the creation of scaffolds for targeted drug delivery, such as chitosan-boric acid scaffolds designed to deliver doxorubicin (B1662922) for osteosarcoma treatment. mdpi.com These systems can offer a dual functionality, delivering both the chemotherapeutic agent and the boron-containing compound. mdpi.com The design of these scaffolds often aims to create smart drug delivery systems that can respond to specific physiological cues, such as pH changes in the tumor microenvironment, to trigger drug release. nih.gov

Table 1: Examples of Boron-Containing Delivery Systems

| Delivery System Type | Boron Compound Example | Application |

|---|---|---|

| Hybrid Nanoparticles | Poly(3-acrylamidophenylboronic acid) | Nasal Insulin Delivery rsc.org |

| Polymer Scaffolds | Chitosan-Boric Acid | Doxorubicin Delivery for Osteosarcoma mdpi.com |

Advanced Characterization Techniques for Boronobenzoic Acid Derivatives

The precise characterization of novel compounds is fundamental to understanding their structure, purity, and behavior, which is critical for their development as therapeutic agents. For boronobenzoic acid derivatives like this compound, a suite of advanced analytical techniques is employed. mdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques, is essential for elucidating the molecular structure of these compounds. mdpi.com Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is used to confirm the molecular weight and elemental composition with high accuracy. mdpi.com

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are crucial for assessing the purity of these compounds. However, the analysis of arylboronic acids and their esters can present unique challenges. For example, pinacolboronate esters, which are common synthetic intermediates, are prone to hydrolysis back to the boronic acid under typical reversed-phase HPLC conditions. nih.govresearchgate.net This necessitates the development of specialized analytical methods, such as using non-aqueous, aprotic diluents and highly basic mobile phases to stabilize the ester during analysis. nih.govresearchgate.net

Thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to study the thermal properties and stability of boronic acids and their derivatives, such as the formation of boroxines (boronic acid anhydrides). researchgate.net

Table 2: Key Characterization Techniques for Boronobenzoic Acid Derivatives

| Technique | Purpose |

|---|---|

| NMR Spectroscopy (1D, 2D) | Structural elucidation mdpi.com |

| Mass Spectrometry (ESI-MS, HRMS) | Molecular weight and formula confirmation mdpi.com |

| HPLC | Purity assessment and analysis of related substances nih.govresearchgate.net |

| FT-IR Spectroscopy | Identification of functional groups mdpi.com |

| Thermal Analysis (DSC, TGA) | Characterization of thermal properties and stability researchgate.net |

Integration of Boronic Acid Chemistry with Nanotechnology for Theranostics

The convergence of boronic acid chemistry and nanotechnology is paving the way for the development of sophisticated theranostic platforms—agents that combine therapeutic and diagnostic capabilities. nih.govresearchgate.net Phenylboronic acids are particularly well-suited for this application due to their ability to selectively bind with sialic acids, which are often overexpressed on the surface of cancer cells. nih.govrsc.org This interaction provides a mechanism for targeting nanoparticles to tumor sites.

Boronic acid-functionalized nanomaterials, such as nanoparticles, can be designed to carry a therapeutic payload, such as a chemotherapy drug, and an imaging agent simultaneously. acs.orgnih.gov This allows for real-time monitoring of drug delivery and accumulation in the tumor, as well as the assessment of therapeutic response. nih.gov These "nanotheranostics" can be engineered to release their payload in response to the acidic tumor microenvironment, further enhancing their specificity and reducing off-target effects. nih.gov

For example, nanoparticles functionalized with phenylboronic acid can be loaded with a chemotherapeutic drug and a fluorescent dye. The boronic acid moiety would guide the nanoparticle to cancer cells, and upon arrival, the payload could be released. The fluorescent dye would allow for the visualization of the nanoparticle's distribution in the body. This approach holds significant promise for personalized medicine, where treatments can be tailored and monitored for individual patients. researchgate.netdntb.gov.ua

Expansion of Biological Applications Beyond Current Paradigms

The therapeutic potential of boron-containing compounds is vast and continues to expand into new areas. nih.govmdpi.com While boronic acids are well-known as enzyme inhibitors, particularly for proteasomes and β-lactamases, emerging research is uncovering a wider range of biological activities. nih.govnih.gov

3-Acetamidophenylboronic acid, a close analog of the subject compound, is utilized as a key reactant in the synthesis of a variety of potent inhibitors. These include compounds with antimitotic and antitumor activity, as well as antagonists for specific subtypes of NMDA receptors, which have potential as antidepressants. Furthermore, it is used in the creation of positive modulators for AMPA receptors, which are targets for cognitive enhancement and the treatment of neurological disorders.

The applications for boron-containing compounds are extending to antimicrobial, antifungal, antiviral, and antiparasitic agents. nih.govmdpi.commdpi.com For instance, benzoxaboroles, a class of boron heterocycles, have shown potent activity against tuberculosis, malaria, and various fungal infections. nih.govmdpi.com The unique mechanism of action, often involving the formation of a reversible covalent bond with a target enzyme or biomolecule, allows these compounds to overcome resistance mechanisms that affect other drug classes. acs.orgresearchgate.net This expansion of biological targets underscores the versatility of the boronic acid pharmacophore in addressing a wide array of diseases. acs.org

Addressing Challenges and Opportunities in Boron Drug Discovery

Despite the significant promise of boron-containing compounds in medicine, their development is not without challenges. A key hurdle is optimizing their pharmacokinetic properties. nih.govumb.edu.pl For example, some peptide boronic acids exhibit poor stability and are rapidly inactivated in the body. nih.gov Researchers are addressing this by designing more stable scaffolds, such as replacing peptide bonds with urea (B33335) groups, to improve the in vivo performance of these drugs. nih.gov The inherent reactivity of the boronic acid group, while beneficial for target binding, can also lead to off-target interactions and potential toxicity, which must be carefully managed through molecular design. nih.gov

The perceived risks and lack of familiarity with boron chemistry have historically limited its exploration in drug discovery. nih.gov However, with five FDA-approved boron-containing drugs now on the market, there is growing acceptance and interest in this area. acs.orgnih.gov This success has spurred the development of new synthetic methodologies, making a wider range of organoboron compounds more accessible for screening and development. nih.gov

The opportunities in boron drug discovery are substantial. The unique mechanism of covalent inhibition offers a way to target challenging enzymes and to develop drugs with high potency and selectivity. nih.govmdpi.com As our understanding of the chemical and biological properties of boron grows, so too will the potential to develop novel, first-in-class therapies for a multitude of diseases. nih.gov

Q & A

Basic Research Questions

Q. What spectroscopic methods are critical for confirming the structure of 3-Acetamido-5-boronobenzoic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the aromatic proton environment, acetamido group ( ~2.1 ppm for CH), and boronic acid protons (if hydrated). Compare with published spectra of related boronic acids .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode can confirm the molecular ion peak at m/z ~222.99 (CHBNO) .

- Infrared (IR) Spectroscopy : Identify characteristic peaks for B-OH stretching (~3200-3400 cm), carbonyl (C=O at ~1680 cm), and aromatic C-H bending .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer :

- Store at room temperature in a tightly sealed, moisture-free container. Boronic acids are prone to hydrolysis; desiccants like silica gel are recommended. Avoid prolonged exposure to light, as UV degradation may affect the acetamido group .

Q. How can researchers synthesize this compound with >95% purity?

- Methodological Answer :

- Step 1 : Start with 3-amino-5-bromobenzoic acid. Protect the amine via acetylation (acetic anhydride, pyridine) to form 3-acetamido-5-bromobenzoic acid .

- Step 2 : Perform a Miyaura borylation using Pd(dppf)Cl catalyst, bis(pinacolato)diboron, and KOAc in DMF at 80°C. Monitor reaction progress via TLC .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from ethanol/water to achieve >95% purity .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for Suzuki-Miyaura couplings involving this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Model the boronic acid’s electronic structure to predict reactivity. The electron-withdrawing acetamido and carboxylic acid groups may reduce boronate nucleophilicity, requiring stronger bases (e.g., CsCO) .

- Solvent Screening : Simulate solvation effects in polar aprotic solvents (DMSO, DMF) to stabilize the boronate intermediate. Compare with experimental yields .

Q. What experimental strategies resolve contradictions in molecular weight measurements between theoretical and observed values?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm the exact mass (theoretical: 223.05 g/mol) to distinguish between hydration states (e.g., boronic acid vs. boroxine forms) .

- Elemental Analysis : Validate %C, %H, and %N to detect impurities (e.g., residual solvents or unreacted precursors) .

Q. How does the dual functionality (boronic acid and carboxylic acid) influence pH-dependent solubility and reactivity?

- Methodological Answer :

- Potentiometric Titration : Determine pKa values for the boronic acid (~8.5-9.5) and carboxylic acid (~2.5-3.5). Solubility minima occur near the isoelectric point (pH ~5.5), requiring buffered solutions (pH 7-8) for aqueous reactions .

- Competitive Binding Studies : Use isothermal titration calorimetry (ITC) to assess interactions with diols (e.g., saccharides) and metal ions, which compete for boronic acid binding .

Q. What analytical approaches validate the absence of hazardous byproducts in scaled-up syntheses?